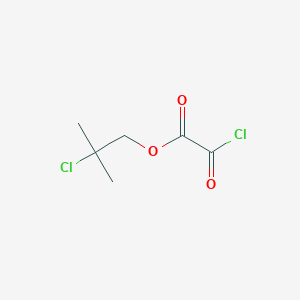
2-Chloro-2-methylpropyl chloro(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methylpropyl chloro(oxo)acetate is an organic compound with the molecular formula C6H10Cl2O3 It is a derivative of chloroacetate and is characterized by the presence of both chloro and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl chloro(oxo)acetate typically involves the reaction of 2-chloro-2-methylpropanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Chloro-2-methylpropanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methylpropyl chloro(oxo)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or ethers.
Hydrolysis: Products are 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: Products include carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-2-methylpropyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methylpropyl chloro(oxo)acetate involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but lacks the 2-chloro-2-methylpropyl group.
Ethyl chlorooxoacetate: Similar in structure but has an ethyl group instead of the 2-chloro-2-methylpropyl group.
2-Chloro-2-methylpropyl acetate: Similar but lacks the oxo group.
Uniqueness
2-Chloro-2-methylpropyl chloro(oxo)acetate is unique due to the presence of both chloro and oxo functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propriétés
Numéro CAS |
90817-29-1 |
|---|---|
Formule moléculaire |
C6H8Cl2O3 |
Poids moléculaire |
199.03 g/mol |
Nom IUPAC |
(2-chloro-2-methylpropyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H8Cl2O3/c1-6(2,8)3-11-5(10)4(7)9/h3H2,1-2H3 |
Clé InChI |
YAJSCDGWZNODSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
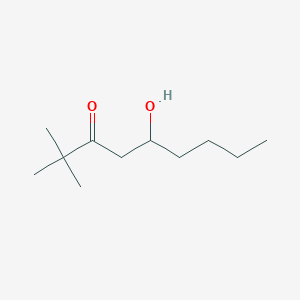
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
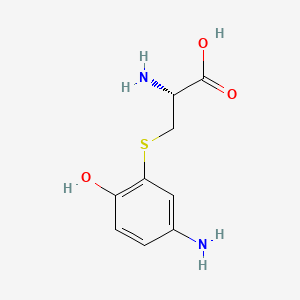
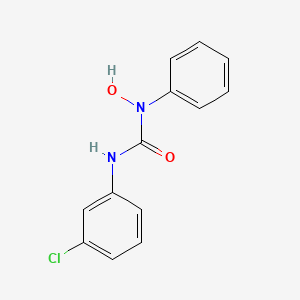
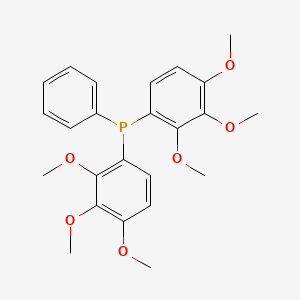
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
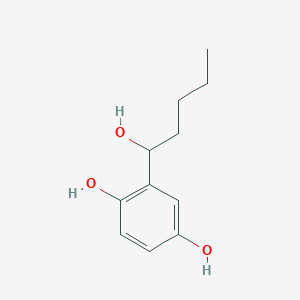
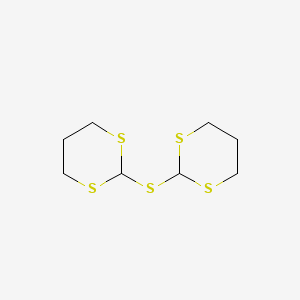
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

